molecular formula C20H14BrNO3 B4894328 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5602-76-6

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4894328
CAS No.: 5602-76-6
M. Wt: 396.2 g/mol
InChI Key: BNNFCYGTCYYAJC-UHFFFAOYSA-N
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Description

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound featuring a benzodioxole ring and a quinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromo substituent. This is followed by a series of condensation reactions to form the quinolinone structure. Key reagents include bromine, acetic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinolinone ring.

    Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    6-bromo-1,3-benzodioxole: A simpler structure that serves as a precursor in the synthesis of more complex compounds.

    3,4-dihydrobenzo[h]quinolin-2(1H)-one: Another related compound without the benzodioxole ring.

Uniqueness

The presence of both the bromo substituent and the benzodioxole ring in 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one makes it unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNFCYGTCYYAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386182
Record name AC1MEG35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-76-6
Record name AC1MEG35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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